N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2,2-DIPHENYLACETAMIDE
Overview
Description
N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2,2-DIPHENYLACETAMIDE is a useful research compound. Its molecular formula is C22H18N2OS and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,2-diphenylacetamide is 358.11398438 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2,2-DIPHENYLACETAMIDE is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H21N5OS3
- Molecular Weight : 491.65 g/mol
- CAS Number : 488801-72-5
Research indicates that compounds containing thiophene moieties, such as this compound, often exhibit antiproliferative effects through various mechanisms:
- Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that the compound can trigger apoptosis through caspase activation pathways .
Anticancer Potential
A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | GI50 (μM) | Mechanism |
---|---|---|
A549 (Lung) | 0.69 | Induction of G2/M phase arrest |
OVACAR-4 | 2.01 | Apoptosis induction |
T47D (Breast) | 0.362 | Tubulin polymerization inhibition |
The compound exhibited submicromolar GI50 values across multiple cell lines, indicating potent antiproliferative activity .
Cytotoxicity Studies
In addition to its anticancer effects, the compound's cytotoxicity was assessed using various assays:
- LC50 Values : The lethal concentration for 50% of cells was found to be significantly higher than the GI50 values, suggesting a favorable therapeutic window for this compound .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer treatment:
- Study on A549 Cells : The compound was shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation .
- Broad-Spectrum Anticancer Activity : In a National Cancer Institute study involving 60 different cancer cell lines, this compound demonstrated significant growth inhibition across various types of cancers, supporting its broad-spectrum anticancer potential .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c23-14-18-17-12-7-13-19(17)26-22(18)24-21(25)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,20H,7,12-13H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUGLDCODXGXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.